molecular formula C16H16O3 B589356 2'-Methoxy-biphenyl-4-carboxylic acid ethyl ester CAS No. 155061-60-2

2'-Methoxy-biphenyl-4-carboxylic acid ethyl ester

Cat. No. B589356
Key on ui cas rn: 155061-60-2
M. Wt: 256.301
InChI Key: JUYLQXVUOXQETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903091B2

Procedure details

A mixture of 4-bromo benzoic acid ethyl ester (2.7 mL, 16.5 mmol), 2-methoxy boronic acid (2.5 g, 16.5 mmol) and sodium carbonate (7.7 g, 72.6 mmol) in toluene:ethanol:water (75 mL:37 mL:37 mL), was flushed with nitrogen for 1 hour. After addition of the tetrakis (triphenylphosphine)palladium (0) catalyst (0.96 g, 0.83 mmol), the reaction mixture was heated at 100° C. overnight. After cooling, the mixture was filtered through Celite which was then rinsed with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give a brown oil. Purification of the residue by flash chromatography with a solvent gradient from 25% to 50% dichloromethane in hexane provided the title compound (3.8 g, 89.9%) as a pale yellow oil.
Quantity
2.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-methoxy boronic acid
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium (0)
Quantity
0.96 g
Type
catalyst
Reaction Step Two
Yield
89.9%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1)[CH3:2].[C:13](=[O:16])([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[CH:10]=[CH:9][C:8]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[O:16][CH3:13])=[CH:7][CH:6]=1)=[O:12])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)Br)=O
Name
2-methoxy boronic acid
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
7.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
tetrakis (triphenylphosphine)palladium (0)
Quantity
0.96 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ethanol:water (75 mL:37 mL:37 mL), was flushed with nitrogen for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite which
WASH
Type
WASH
Details
was then rinsed with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography with a solvent gradient from 25% to 50% dichloromethane in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 89.9%
YIELD: CALCULATEDPERCENTYIELD 179.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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